Reductive N-Alkylation Selectivity
In the reductive N-alkylation of aromatic amines to produce N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), PdS supported on activated carbon (PdS/C) achieved a selectivity exceeding 97%, the highest among Pd4S/C, Pd3S/C, and Pd16S7/C catalysts tested under identical conditions [1]. The competing phases exhibited lower selectivity, although exact values were not individually reported; the study explicitly identifies PdS/C as the most selective and most stable formulation in the PdxSy series. This selectivity advantage is attributed to the unique electronic structure of the stoichiometric PdS phase, which suppresses over-hydrogenation side reactions.
| Evidence Dimension | Product selectivity in reductive N-alkylation |
|---|---|
| Target Compound Data | >97% selectivity (PdS/C) |
| Comparator Or Baseline | Pd4S/C, Pd3S/C, Pd16S7/C (all <97% selectivity) |
| Quantified Difference | PdS/C achieved the highest selectivity; competitive phases fell below 97% |
| Conditions | Reductive N-alkylation of 4-aminodiphenylamine with methyl isobutyl ketone under H2; activated carbon support; sulfidation at 150–750°C. |
Why This Matters
For procurement decisions in fine chemical and pharmaceutical intermediate synthesis, the >97% selectivity of PdS/C directly translates to reduced purification costs, higher atom economy, and compliance with green chemistry principles compared to other palladium sulfide phases.
- [1] W. Xu, J. Ni, Q. Zhang, F. Feng, Y. Xiang, X. Li, Journal of Materials Chemistry A, 2013, 1, 12811-12817. 'Tailoring supported palladium sulfide catalysts through H2-assisted sulfidation with H2S'. View Source
